Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a benzodioxole moiety fused to a piperidine ring via a ketone linkage. The piperidine ring is further substituted with a (4-methylthiazol-2-yl)thio)methyl group, introducing a sulfur-containing heterocyclic component.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-12-9-24-18(19-12)25-10-13-4-6-20(7-5-13)17(21)14-2-3-15-16(8-14)23-11-22-15/h2-3,8-9,13H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBJNCFXJRYNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that thiazole derivatives, which are part of this compound’s structure, have diverse biological activities. They can interact with various enzymes and receptors in the body, leading to changes in cellular processes.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, identified by its CAS number 1421516-90-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to influence biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines, including HeLa and A549. Notably, some compounds exhibited potent growth inhibition with IC50 values below 5 μM. For example:
- Compound C27 : IC50 = 2.07 ± 0.88 μM (HeLa)
- Compound C7 : IC50 = 2.06 ± 0.09 μM (A549)
These results suggest that modifications in the thiazole and piperidine rings can enhance anticancer properties .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. A study examining various thiazole compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Research into the mechanism of action for related compounds suggests that they may exert their effects through multiple pathways, including:
- Inhibition of cell proliferation via apoptosis induction.
- Disruption of bacterial cell wall synthesis.
These mechanisms are essential for understanding how benzo[d][1,3]dioxole derivatives can be utilized in therapeutic applications.
Case Studies
| Study | Cell Line/Pathogen | IC50/MIC Values | Findings |
|---|---|---|---|
| Study 1 | HeLa | C27: 2.07 ± 0.88 μM | Potent anticancer activity |
| Study 2 | A549 | C7: 2.06 ± 0.09 μM | Significant growth inhibition |
| Study 3 | Staphylococcus aureus | MIC: 31.25 μg/mL | Effective antibacterial agent |
| Study 4 | Candida albicans | MIC: Not specified | Demonstrated antifungal activity |
Comparison with Similar Compounds
JJKK-048: {4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone
- Structure : Features a bis-benzodioxole group attached to a piperidine ring, linked to a triazole via a ketone.
- Activity : Ultrapotent MAGL inhibitor (IC₅₀ < 1 nM), with demonstrated in vivo efficacy in pain models. The triazole group enhances binding affinity to MAGL’s catalytic site .
- Key Difference : The absence of a thiazole-thioether group in JJKK-048 reduces off-target effects compared to the target compound, which may exhibit broader reactivity due to sulfur-based substituents .
4-(bis(benzo[d][1,3]dioxol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone (14)
- Structure : Similar to JJKK-048 but with a single benzodioxole group.
- Activity : Moderate MAGL inhibition (IC₅₀ ~ 50 nM). Highlights the critical role of bis-benzodioxole substitution for potency .
Analogues with Thiazole/Thioether Substitutions
6-(Benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)ethyl)thio)-4-(trifluoromethyl)nicotinonitrile
- Structure : Integrates a piperidine-thioether chain and trifluoromethyl group.
- Activity: Not explicitly reported, but the trifluoromethyl group likely enhances metabolic stability and membrane permeability .
Analogues with Pyrazoline/Pyrimidine Hybrids
D03: 1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(((4-(diethylamino)butyl)amino)methyl)thio]ethan-1-one
- Structure : Benzodioxole-pyrazoline hybrid with a thienyl and thioether-amine chain.
- Activity : MAO-B inhibitor (IC₅₀ = 20.34 µM). Molecular docking studies confirm interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site .
- Key Difference : The pyrazoline core in D03 contrasts with the piperidine-thiazole architecture of the target compound, leading to divergent target profiles .
Pyrimidine-Quinolone Hybrids (e.g., 31a–31c)
- Structure: Benzodioxole-pyrimidine linked to quinolone via a thioether.
- Activity: hLDHA inhibitors with IC₅₀ values in the micromolar range. Substituents like chlorine or methoxy on the quinolone modulate potency .
- Comparison: The target compound lacks the quinolone moiety, suggesting differences in enzyme inhibition mechanisms .
Comparative Analysis of Key Properties
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (C₁₇H₁₈N₂O₃S₂; MW = 378.47 g/mol) is lighter than JJKK-048 (MW = 479.45 g/mol), suggesting better bioavailability .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzodioxole-carboxylic acid derivative with a 4-(((4-methylthiazol-2-yl)thio)methyl)piperidine intermediate, analogous to methods in .
Q & A
Q. What are the common synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization of catechol derivatives with dichloromethane or diethyl carbonate under basic conditions .
- Step 2 : Functionalization of the piperidine ring at the 4-position using thioether linkages. A common approach employs Mitsunobu reactions or nucleophilic substitution with (4-methylthiazol-2-yl)thiol derivatives .
- Step 3 : Final coupling of the benzodioxole and piperidine-thiazole intermediates via amide or ketone bond formation, often using carbodiimides (e.g., EDC/HOBt) or Pd-catalyzed cross-coupling .
- Characterization : Intermediates are validated using -NMR (e.g., integration of aromatic protons at δ 6.8–7.2 ppm for benzodioxole), -NMR (carbonyl signals at ~170 ppm), and HPLC (purity >95%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR confirms substitution patterns (e.g., methylene protons adjacent to thioether at δ 3.5–4.0 ppm). -NMR identifies carbonyl groups and heterocyclic carbons .
- HPLC-MS : Retention time consistency (e.g., 13.0–15.0 minutes on C18 columns) and molecular ion peaks (e.g., [M+H] at m/z ~430) ensure purity and correct mass .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 60.2%, H: 5.1%, N: 9.8%) to rule out impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. MAGL inhibition) for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., MAGL inhibition IC vs. cytotoxicity in MTT assays) to distinguish mechanisms .
- Structural Comparisons : Benchmark against analogs (e.g., replacing 4-methylthiazole with furan or pyridine) to isolate pharmacophores. For instance, benzo[d][1,3]dioxole derivatives with thiazole substituents show MAGL inhibition (IC < 10 nM), while piperidine modifications enhance antitumor activity .
- Dose-Response Studies : Evaluate activity at varying concentrations (e.g., 0.1–100 µM) to identify off-target effects .
Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Pd(PPh) improves coupling efficiency (yield increase from 60% to 85% in Suzuki-Miyaura reactions) compared to Pd(OAc) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance thioether formation, while EtOAc/hexane mixtures improve crystallization .
- Temperature Control : Maintaining 0–5°C during thiol nucleophilic substitution reduces disulfide byproducts .
Q. How do computational methods (e.g., molecular docking) inform the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Docking into MAGL (PDB: 3HJU) predicts hydrogen bonding between the benzodioxole oxygen and Ser122, critical for inhibition .
- SAR Analysis : Modifying the piperidine-thiazole moiety improves binding to kinase targets (e.g., EGFR with ΔG = -9.8 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
